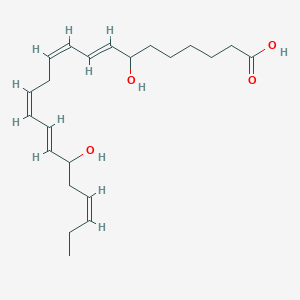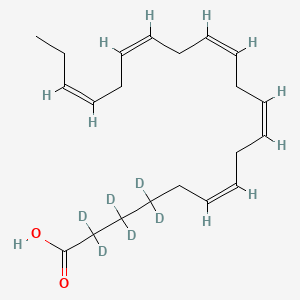
Heneicosapentaenoic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heneicosapentaenoic Acid-d6 is a deuterated form of Heneicosapentaenoic Acid, a polyunsaturated omega-3 fatty acid. It is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heneicosapentaenoic Acid-d6 is synthesized through the chemical elongation of eicosapentaenoic acid. The process involves the incorporation of deuterium atoms into the molecule. The elongation typically involves the use of reagents such as diazoketones and the application of the Arndt-Eistert reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions: Heneicosapentaenoic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using halogenating agents like bromine can lead to substitution products.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the acid, and various substituted compounds .
Scientific Research Applications
Heneicosapentaenoic Acid-d6 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Heneicosapentaenoic Acid.
Mechanism of Action
Heneicosapentaenoic Acid-d6 exerts its effects by incorporating into phospholipids and triacylglycerol in vivo. It inhibits the synthesis of arachidonic acid from linoleic acid, thereby affecting the production of eicosanoids. The compound is a poor substrate for prostaglandin H synthase and 5-lipoxygenase but retains the ability to inactivate prostaglandin H synthase rapidly .
Comparison with Similar Compounds
Eicosapentaenoic Acid: Similar in structure but lacks the additional carbon and deuterium atoms.
Docosahexaenoic Acid: Another omega-3 fatty acid with a longer carbon chain and more double bonds.
Arachidonic Acid: An omega-6 fatty acid involved in the synthesis of eicosanoids.
Uniqueness: Heneicosapentaenoic Acid-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its ability to inhibit arachidonic acid synthesis more effectively than eicosapentaenoic acid and docosahexaenoic acid also sets it apart .
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(6Z,9Z,12Z,15Z,18Z)-2,2,3,3,4,4-hexadeuteriohenicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i18D2,19D2,20D2 |
InChI Key |
OQOCQFSPEWCSDO-HDCHGOIWSA-N |
Isomeric SMILES |
[2H]C([2H])(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


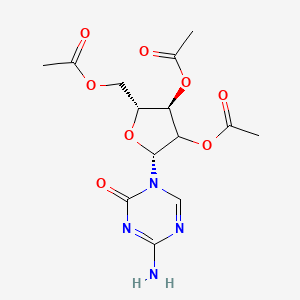
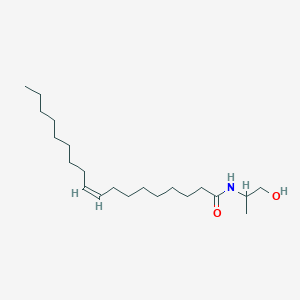
![(Z)-7-((1S,2R,3R,5S)-3-((R,E)-3-hydroxyoct-1-enyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)hept-5-enoic acid](/img/structure/B10768055.png)
![(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768062.png)

![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B10768078.png)
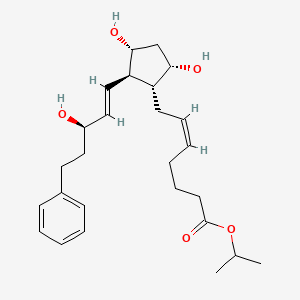
![(E)-7-[(1S,2R,3R,5S)-3-[(3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768097.png)

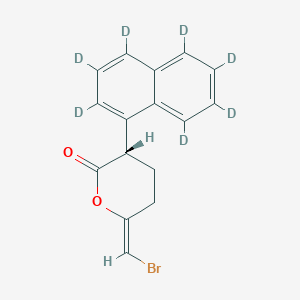
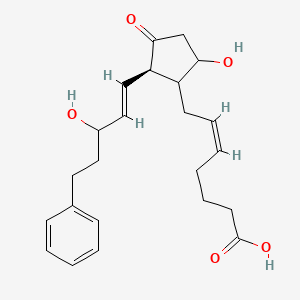
![2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768127.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)
